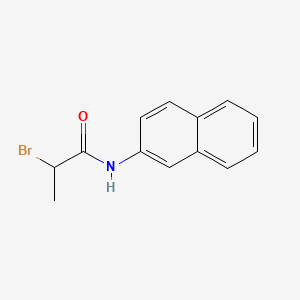

Propionamide, 2-bromo-N-(2-naphthyl)-

Beschreibung

Propionamide, 2-bromo-N-(2-naphthyl)- is a brominated amide derivative characterized by a propionamide backbone (CH₂Br-C(=O)-NH-) substituted with a 2-naphthyl group at the nitrogen atom. The naphthyl moiety introduces significant aromatic bulk and π-electron density, which influence its physicochemical properties and reactivity.

- Molecular Formula: Likely C₁₃H₁₂BrNO (based on propionamide [C₃H₇NO] + 2-bromo substitution + 2-naphthyl [C₁₀H₇]).

- Key Features: Bromine at the 2-position: Enhances electrophilicity, facilitating nucleophilic substitution reactions.

Eigenschaften

CAS-Nummer |

73826-17-2 |

|---|---|

Molekularformel |

C13H12BrNO |

Molekulargewicht |

278.14 g/mol |

IUPAC-Name |

2-bromo-N-naphthalen-2-ylpropanamide |

InChI |

InChI=1S/C13H12BrNO/c1-9(14)13(16)15-12-7-6-10-4-2-3-5-11(10)8-12/h2-9H,1H3,(H,15,16) |

InChI-Schlüssel |

WNSDBSZGYLEBOQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C(=O)NC1=CC2=CC=CC=C2C=C1)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Conversion of 2-Halopropionic Acid to 2-Halopropionyl Chloride

- The starting material, (L)-(-)-2-bromopropionic acid, is reacted with a chlorinating agent such as thionyl chloride (SOCl2) in the presence of a catalyst like dimethylformamide (DMF).

- The reaction is typically performed at 50–60°C, preferably 50–55°C, either solvent-free or in inert organic solvents like toluene or hexane.

- The molar ratio of acid to thionyl chloride is optimized around 1:1.3 to 1:1.5 to ensure complete conversion.

- The resulting 2-bromopropionyl chloride is purified by fractional distillation under atmospheric pressure, yielding a pure intermediate suitable for the next step.

Formation of 2-Bromo-N,N-Diethylpropionamide

- The freshly prepared 2-bromopropionyl chloride is reacted with an aqueous solution of diethylamine in the presence of excess aqueous alkali metal hydroxide (e.g., NaOH, 25–50% wt.).

- The reaction is carried out in a non-polar organic solvent such as toluene, benzene, or xylene, with toluene preferred for its balance of polarity and boiling point.

- Temperature is maintained between 20–30°C, optimally 25–27°C, to control the reaction rate and minimize side reactions.

- The reaction proceeds via nucleophilic acyl substitution, forming L-(+)-2-bromo-N,N-diethylpropionamide with retention of stereochemistry.

- Reaction completion is monitored by capillary gas chromatography (GC) until the acid chloride content is below 0.1% by area, typically within 4–7 hours.

Nucleophilic Substitution with 2-Naphthol

- The amide intermediate is then reacted in situ with 2-naphthol in the presence of aqueous alkali (e.g., NaOH) in an organic solvent like toluene.

- The reaction temperature is elevated to reflux conditions, approximately 95–98°C, to facilitate the substitution of the halogen by the naphthoxy group.

- The reaction is monitored by GC, with completion defined as less than 1% residual 2-naphthol by GC area, typically achieved within 5–8 hours.

- After reaction completion, the mixture is washed with water and extracted with sodium hydroxide solution to remove unreacted 2-naphthol and impurities.

Purification and Crystallization

- The crude product is purified by dissolving in a solvent mixture of isopropanol and water (ratios ranging from 50:50 to 80:20, preferably 70:30 v/v).

- The solution is heated to 60–65°C with stirring for about 45 minutes, then cooled gradually to room temperature and further to 10–12°C.

- Crystallization is allowed to proceed for 3–5 hours, and the crystals are collected by filtration.

- The solid is washed with chilled hexane and dried under vacuum for 3–5 hours to remove residual solvents and moisture.

- The final crystalline product exhibits chemical purity above 95% and melting points typically in the range of 75–79°C (high purity) or 94–96°C (technical grade), depending on the exact process conditions.

Data Table Summarizing Key Reaction Parameters

| Step | Reaction | Reagents & Conditions | Temperature (°C) | Time (hours) | Purity (%) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | 2-Bromopropionic acid → 2-Bromopropionyl chloride | Thionyl chloride, DMF catalyst; solvent-free or toluene | 50–55 | 2–3 (distillation) | >98 (distilled product) | Not specified | Fractional distillation used for purification |

| 2 | 2-Bromopropionyl chloride + diethylamine → 2-Bromo-N,N-diethylpropionamide | Aqueous diethylamine & NaOH; toluene solvent | 25–27 | 4–7 | >99 (GC monitored) | Not specified | Reaction monitored by GC; stereochemistry maintained |

| 3 | 2-Bromo-N,N-diethylpropionamide + 2-naphthol → Propionamide, 2-bromo-N-(2-naphthyl)- | 2-Naphthol, aqueous NaOH, toluene | 95–98 (reflux) | 5–8 | >94 (GC) | 65–83 | Reaction monitored by GC; sodium chloride precipitates |

| 4 | Purification & crystallization | Isopropanol-water (70:30), hexane washing | 60–65 (dissolution), 10–12 (crystallization) | 3–5 (crystallization) | >95 (chemical purity) | 65–66 (based on starting acid chloride) | Vacuum drying to remove solvents |

Research Discoveries and Notes

- The process employs an SN2 reaction mechanism during the nucleophilic substitution step, which results in inversion of configuration, crucial for obtaining the desired stereoisomer with D-configuration.

- Solvent choice is critical to prevent racemization and side reactions; non-polar solvents like toluene are preferred.

- The use of aqueous alkali ensures efficient deprotonation of 2-naphthol, facilitating nucleophilic attack.

- Purification via crystallization significantly enhances chemical and chiral purity, with the final product suitable for pharmaceutical applications.

- The process can be adapted to produce varying purity grades by adjusting crystallization parameters and solvent ratios.

- Analytical techniques such as gas chromatography (GC) with DB-5 capillary columns and high-performance liquid chromatography (HPLC) with chiral columns (e.g., OD-H) are essential for monitoring reaction progress and purity.

- The melting point range and chromatographic purity data serve as quality benchmarks for the synthesized compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-N-(2-naphtyl)propionamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

Reduction Reactions: The compound can be reduced to form N-(2-naphtyl)propionamide by using reducing agents like lithium aluminum hydride.

Oxidation Reactions: Oxidation of the compound can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents like water or ethanol at moderate temperatures.

Reduction Reactions: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents, and the reactions are performed in anhydrous solvents such as ether or tetrahydrofuran.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used, often in acidic or basic aqueous solutions.

Major Products Formed

Substitution Reactions: Products include N-(2-naphtyl)propionamide derivatives with different substituents replacing the bromine atom.

Reduction Reactions: The primary product is N-(2-naphtyl)propionamide.

Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Propionamide, 2-bromo-N-(2-naphthyl)- serves as a valuable building block in organic synthesis. The bromine atom enhances its electrophilic character, making it suitable for nucleophilic substitution reactions. This property allows it to react with various nucleophiles, which can lead to the formation of complex organic molecules.

Table 1: Comparison of Halogenated Propionamides

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| N-(2-naphthyl)propionamide | Lacks bromine substitution | Serves as the parent compound |

| 2-Chloro-N-(2-naphthyl)propionamide | Contains chlorine instead of bromine | Exhibits different reactivity patterns |

| 2-Iodo-N-(2-naphthyl)propionamide | Contains iodine | Increased reactivity due to iodine presence |

The unique features of Propionamide, 2-bromo-N-(2-naphthyl)- allow for specific reactivity that can be exploited in various synthetic pathways, making it a versatile compound in organic chemistry.

Medicinal Chemistry

In medicinal chemistry, Propionamide, 2-bromo-N-(2-naphthyl)- has been studied for its potential therapeutic applications. Its electrophilic nature enables it to interact with biological targets, which could influence enzyme activities and signaling pathways related to diseases. Research has indicated that compounds with similar structures may exhibit significant biological activity, suggesting that Propionamide, 2-bromo-N-(2-naphthyl)- could be further investigated for its pharmacological properties.

Case Studies

- Biological Activity : Studies have demonstrated that halogenated propionamides can affect various biological pathways. For instance, research focusing on the interaction of similar compounds with enzyme targets has shown promising results in modulating enzyme activity and influencing cellular signaling mechanisms.

- Therapeutic Potential : Preliminary studies suggest that Propionamide, 2-bromo-N-(2-naphthyl)- may have potential applications in treating conditions related to enzyme dysfunctions or signaling pathway disruptions. Further investigations are warranted to elucidate its full therapeutic potential and safety profile.

Industrial Applications

In industrial settings, Propionamide, 2-bromo-N-(2-naphthyl)- can be utilized in the synthesis of agrochemicals and pharmaceuticals. Its ability to participate in electrophilic aromatic substitution reactions makes it a candidate for developing herbicides or other agricultural chemicals.

Wirkmechanismus

The mechanism of action of 2-Bromo-N-(2-naphtyl)propionamide involves its interaction with specific molecular targets. The bromine atom in the compound can participate in electrophilic substitution reactions, making it reactive towards nucleophiles. This reactivity is exploited in various chemical transformations, where the compound acts as an intermediate or a catalyst.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent-Driven Comparisons

(a) 2-Bromo-N-phenylpropanamide (C₉H₁₀BrNO)

- Structure : Phenyl group instead of 2-naphthyl.

- Physical Properties :

- Density: 1.494 g/cm³

- Boiling Point: 353.3°C (760 mmHg)

- Molecular Weight: 228.086 g/mol

- Key Differences :

- The naphthyl group in the target compound increases molecular weight (~276 g/mol estimated) and aromatic surface area, likely reducing solubility in polar solvents.

- Higher steric bulk in the naphthyl derivative may slow reaction kinetics compared to the phenyl analog.

(b) 2-Bromo-N-(2,6-diisopropylphenyl)acetamide

- Structure : Acetamide (shorter carbon chain) with bulky 2,6-diisopropylphenyl substituents.

- Diisopropylphenyl groups introduce extreme steric hindrance, whereas the 2-naphthyl group balances bulk with planar aromatic interactions.

(c) 2-Bromo-2-methyl-N-[(4-methylphenyl)sulfonyl]-N-2-propynylpropanamide

- Structure : Sulfonyl and propargyl groups modify electronic and steric profiles.

- Molecular Weight : 358.256 g/mol.

- Key Differences :

- The sulfonyl group enhances electrophilicity, while the naphthyl group in the target compound prioritizes aromatic stacking.

- Propargyl substituents enable click chemistry applications, a feature absent in the target compound.

Reactivity and Functional Group Analysis

Nucleophilic Substitution :

- Brominated amides like 2-bromo-N-phenylpropanamide undergo nucleophilic substitution with amines, thiols, or alcohols . The 2-naphthyl group may slow such reactions due to steric effects but enhance regioselectivity in aromatic systems .

- In chloromethylpyrazole reactions, similar bromoamides yield N-substituted products with moderate yields (e.g., 50–70%) .

- Aromatic Interactions: The 2-naphthyl group enables π-π stacking and hydrophobic interactions, comparable to radioprotective 2-naphthyl benzyl sulfoxide derivatives .

Physical and Chemical Properties (Inferred)

Biologische Aktivität

Propionamide, 2-bromo-N-(2-naphthyl)- is an organic compound characterized by its unique structure, which includes a bromine atom attached to a propionamide group and a naphthyl moiety. This specific arrangement contributes to its notable chemical properties and biological activities, making it an interesting subject for research in medicinal chemistry and organic synthesis.

- Molecular Formula : C13H12BrNO

- Molecular Weight : 276.15 g/mol

- Structure : The presence of the bromine atom enhances the compound's electrophilic character, allowing it to participate in diverse chemical reactions. This property is crucial for its interactions with biological targets.

Biological Activity

Research indicates that Propionamide, 2-bromo-N-(2-naphthyl)- exhibits various biological activities, primarily due to its ability to interact with molecular targets involved in critical biological pathways.

The compound's electrophilic nature enables it to engage in reactions with nucleophiles, potentially affecting enzyme activities and signaling pathways associated with various diseases. This interaction is essential for evaluating its therapeutic potential and safety profile.

Case Studies and Research Findings

- Anticancer Activity :

-

Anti-inflammatory Properties :

- Research has highlighted the anti-inflammatory properties of related compounds. For instance, a class of compounds including brominated derivatives exhibited potent anti-inflammatory activity in animal models, indicating that similar mechanisms might be applicable to Propionamide, 2-bromo-N-(2-naphthyl)- .

- Neuropeptide Interaction :

Comparative Analysis

To better understand the biological activity of Propionamide, 2-bromo-N-(2-naphthyl)-, a comparison table with structurally related compounds is presented:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-(2-naphthyl)propionamide | Parent compound without bromine | Limited activity |

| 2-Chloro-N-(2-naphthyl)propionamide | Contains chlorine instead of bromine | Different reactivity patterns |

| 2-Iodo-N-(2-naphthyl)propionamide | Contains iodine; increased reactivity | Enhanced biological effects |

| Propionamide, 2-bromo-N-(2-naphthyl)- | Brominated; unique electrophilic character | Diverse interactions with enzymes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.